N'-benzylidene-2-(2-naphthyloxy)acetohydrazide
Description
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-20-13-15-6-2-1-3-7-15)14-23-18-11-10-16-8-4-5-9-17(16)12-18/h1-13H,14H2,(H,21,22)/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERDOTDUUTYUMR-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303065-24-9 | |
| Record name | N'-BENZYLIDENE-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 2-(2-Naphthyloxy)Acetohydrazide
The hydrazide precursor is synthesized via nucleophilic substitution of 2-naphthol with ethyl chloroacetate, followed by hydrazinolysis. Ethyl 2-(2-naphthyloxy)acetate reacts with hydrazine hydrate in ethanol under reflux, yielding 2-(2-naphthyloxy)acetohydrazide.
Key reaction:
Condensation with Benzaldehyde
The hydrazide undergoes condensation with benzaldehyde in the presence of an acid catalyst (e.g., HCl) to form the target hydrazone. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration.
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Reactants: 2-(2-Naphthyloxy)acetohydrazide (1.5 mmol), benzaldehyde (1.5 mmol).
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Solvent: Ethanol (10 mL).
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Catalyst: Hydrochloric acid (2 drops).
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Conditions: Stirring at room temperature for 1–24 hours.
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Monitoring: Thin-layer chromatography (TLC).
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Workup: Concentration under reduced pressure, neutralization with NaHCO₃, filtration, and recrystallization.
Reaction Conditions and Optimization
Catalytic Systems
Acid catalysts (HCl, H₂SO₄) are standard, but recent studies explore alternatives:
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| HCl | Ethanol | Room temperature | 1–24 | 72–85 | 95–98 | |
| Ag₂CO₃ | DCE | 80°C | 3 | 71 | 99 |
Silver carbonate (Ag₂CO₃) in dichloroethane (DCE) at elevated temperatures offers faster reaction times but requires inert atmospheres.
Solvent and Temperature Effects
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Ethanol: Preferred for its polarity and ability to dissolve both reactants. Yields plateau at 24 hours.
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DCE: Enhances electrophilicity of the aldehyde but necessitates higher temperatures (80°C).
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Room temperature vs. reflux: Prolonged stirring at ambient conditions (24 hours) achieves comparable yields to reflux (6 hours).
Purification and Characterization
Isolation Techniques
Analytical Validation
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks:
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High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 305.12848 (calc. 305.12853).
Industrial Scalability Considerations
While laboratory methods are well-established, industrial production requires:
Chemical Reactions Analysis
Types of Reactions
N’-benzylidene-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of hydrazone derivatives, including N'-benzylidene-2-(2-naphthyloxy)acetohydrazide. These compounds are believed to exert their effects by mimicking the action of unsaturated fatty acids, which play a crucial role in inflammatory processes.
Case Study: In Vivo Activity
In a study comparing various arylidene-2-phenoxybenzoic acid hydrazides, this compound exhibited significant in vivo anti-inflammatory activity. The compound demonstrated a reduction in inflammation comparable to diclofenac, a well-known anti-inflammatory drug, with observed reductions in paw edema ranging from 32% to 58% depending on the dosage and time intervals .
Antimicrobial Applications
The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. Hydrazone derivatives have shown promising results in inhibiting the growth of pathogens.
Antibacterial Activity
A study investigating the structure-activity relationship of hydrazide derivatives found that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial efficacy .
Antifungal Activity
In addition to antibacterial effects, derivatives of this compound have also been tested for antifungal activity. For instance, specific modifications to the hydrazone structure resulted in enhanced activity against Candida albicans and Aspergillus niger, with certain derivatives achieving MIC values as low as 1.45 µg/ml against Bacillus subtilis and demonstrating notable antifungal effects .
Anticancer Applications
The anticancer properties of this compound have been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has shown that hydrazone derivatives can exhibit significant cytotoxicity against human cancer cell lines. For example, compounds related to this compound were tested against colorectal carcinoma cell lines (HCT116), revealing IC50 values that indicate potent anticancer activity. Some derivatives demonstrated greater efficacy than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting their potential as novel anticancer agents.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N’-benzylidene-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets. The benzylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The naphthyloxyacetohydrazide moiety can also interact with various biological pathways, affecting cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Analogs and Their Pharmacological Profiles
Mechanism of Action Comparisons
Anti-inflammatory Activity :
Antitumor Activity :
- Antioxidant Activity: Coumarin-containing analogs (e.g., 4a) show potent radical scavenging due to extended conjugation .
Table 2: Reaction Conditions for Selected Analogs
| Compound | Catalyst | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Target compound | Glacial acetic acid | Ethanol | 4–24 h | 74–85% |
| 9d | HCl | Ethanol | 4–24 h | 65–78% |
| 4a (coumarin analog) | Acetic acid | Ethanol | 4 h | 74% |
Biological Activity
N'-benzylidene-2-(2-naphthyloxy)acetohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazide functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. The benzylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or alteration of their activities. This interaction can affect various cellular processes, including enzyme inhibition and protein interactions, making it a valuable compound in pharmacological research.
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of hydrazides, similar to this compound, exhibit significant anti-inflammatory effects. For instance, studies involving related compounds have shown reductions in inflammation in carrageenan-induced rat paw edema assays, with some derivatives achieving up to 58% reduction compared to control groups . The anti-inflammatory mechanism is thought to be associated with the inhibition of pro-inflammatory mediators.
2. Antimicrobial Activity
This compound and its analogs have been evaluated for their antimicrobial properties. A study on similar hydrazide derivatives revealed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 1.45 µg/ml for certain compounds . This suggests that the compound may serve as a basis for developing new antimicrobial agents.
3. Anticancer Potential
The anticancer properties of this compound have also been explored. Compounds within this class have shown cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives demonstrated selective cytotoxicity against HeLa and HepG2 cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzylidene and naphthyloxy groups significantly influence the biological activity of hydrazide derivatives. Electron-donating groups enhance antimicrobial activity by stabilizing the active form of the compound, while steric factors also play a role in determining the efficacy against specific targets .
Data Summary
Case Studies
- Anti-inflammatory Study : A series of arylidene acetohydrazides were synthesized and tested for anti-inflammatory activity using the carrageenan-induced edema model. The most effective compounds showed significant reductions in paw edema compared to controls .
- Antimicrobial Evaluation : A study investigated the antibacterial properties of various hydrazide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the naphthyloxy group led to enhanced antibacterial activity .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that certain derivatives exhibited potent cytotoxic effects, suggesting potential for development as anticancer agents .
Q & A
Q. What are the standard synthetic protocols for preparing N'-benzylidene-2-(2-naphthyloxy)acetohydrazide and its analogs?
The synthesis typically involves a two-step process:
Hydrazide formation : Reacting an ester precursor (e.g., ethyl 2-(2-naphthyloxy)acetate) with hydrazine hydrate in ethanol under reflux (80–100°C, 1–6 hours) to yield 2-(2-naphthyloxy)acetohydrazide .
Condensation : Treating the hydrazide with benzaldehyde derivatives in ethanol, often catalyzed by glacial acetic acid or HCl, under reflux (4–15 hours). The product is isolated via filtration or solvent evaporation and purified by recrystallization (e.g., methanol or ethanol) .
Key considerations : Reaction time, solvent choice (polar aprotic solvents enhance yield), and aldehyde substituents (electron-withdrawing groups may slow condensation).
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
- 1H/13C NMR : To confirm hydrazone formation (δ ~11.5 ppm for NH proton in DMSO-d6) and aromatic/olefinic proton environments .
- IR spectroscopy : Identification of C=O (1650–1680 cm⁻¹) and N–H (3150–3300 cm⁻¹) stretches .
- Elemental analysis : Validates purity and stoichiometry (e.g., CHNS data within ±0.5% of theoretical values) .
- HPLC-UV : Assess solubility and stability in biological buffers .
Q. How are preliminary biological activities (e.g., anti-inflammatory, antiviral) evaluated for this compound?
- In vitro anti-inflammatory assays : LPS-induced TNF-α suppression in murine macrophages (e.g., BALB/c-derived cells) measured via ELISA .
- Antiviral screening : Inhibition of viral adsorption/replication (e.g., HAV) using plaque reduction assays (IC50 values; selectivity index >50 indicates therapeutic potential) .
- Cytotoxicity : MTT assays to determine cell viability (IC50 >100 µM suggests low toxicity) .
Advanced Research Questions
Q. How does the E/Z isomerism of the hydrazone bond influence biological activity and crystallographic analysis?
- Isomer separation : NMR coupling constants (e.g., J = 12–16 Hz for trans-configuration) and NOESY spectra (spatial proximity of protons) distinguish E/Z forms .
- Biological impact : E-isomers often exhibit higher activity due to improved target binding (e.g., EGFR inhibition ).
- Crystallography : SHELX programs resolve isomer-specific packing patterns (e.g., parallel π-stacking interactions stabilize E-isomers in crystal lattices) .
Q. What mechanistic insights explain its antitumor activity via Akt/PI3K pathway modulation?
- Kinase inhibition : Western blotting confirms reduced Akt phosphorylation (e.g., IC50 = 0.50 µg/mL in 5RP7 fibroblasts) .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays link activity to mitochondrial pathway engagement .
- Docking studies : Molecular modeling (PDB: 1M17) predicts competitive binding at the ATP pocket of EGFR/Akt .
Q. How can contradictory data on COX-1/COX-2 selectivity be resolved?
- Enzyme-specific assays : Use recombinant COX isoforms to avoid off-target effects (e.g., fluorometric kits for MAO inhibition ).
- Dose-response profiling : Sub-micromolar concentrations may selectively inhibit COX-1, while higher doses non-specifically affect COX-2 .
- Structural analogs : Compare substituent effects (e.g., morpholine/piperidine groups enhance COX-1 selectivity) .
Q. What strategies improve metabolic stability and solubility for in vivo applications?
- Prodrug design : Esterification of phenolic –OH groups (e.g., ethyl acetate prodrugs) enhances oral bioavailability .
- Microsomal stability assays : Liver microsome incubation (e.g., rat S9 fraction) identifies metabolic hotspots for structural optimization .
- Co-crystallization : Solubility-enhancing excipients (e.g., cyclodextrins) improve pharmacokinetics .
Q. How do computational methods guide the design of analogs with enhanced potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
